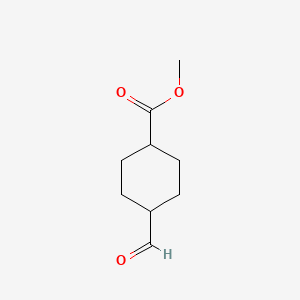

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate

Description

(1R,4R)-Methyl 4-formylcyclohexanecarboxylate (CAS: 54274-80-5) is a chiral cyclohexane derivative with a molecular formula of C₉H₁₄O₃ and a molecular weight of 170.21 g/mol . It features a methyl ester group at position 1 and a formyl group at position 4 in a trans-configuration across the cyclohexane ring. Key physicochemical properties include:

- Boiling Point: 236.4 ± 33.0 °C

- Density: 1.1 ± 0.1 g/cm³

- Purity: Available commercially at 95–97% purity

This compound is primarily utilized in pharmaceutical and organic synthesis, particularly as an intermediate in the preparation of bioactive molecules. For example, derivatives of similar structures have been investigated as agonists for free fatty acid receptor 1 (FFAR1), a target for diabetes therapeutics .

Propriétés

IUPAC Name |

methyl 4-formylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-9(11)8-4-2-7(6-10)3-5-8/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARSGJZNVQJRMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969303 | |

| Record name | Methyl 4-formylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54274-80-5 | |

| Record name | Methyl 4-formylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate typically involves the reaction of cyclohexanone with methyl formate in the presence of a base, such as sodium methoxide. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

(1r,4r)-Methyl 4-formylcyclohexanecarboxylate undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in the presence of a catalyst.

Major Products

Oxidation: 4-carboxycyclohexanecarboxylate.

Reduction: 4-hydroxymethylcyclohexanecarboxylate.

Substitution: 4-aminocyclohexanecarboxylate derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

(1R,4R)-Methyl 4-formylcyclohexanecarboxylate has the following chemical properties:

- Molecular Formula : CHO

- CAS Number : 54274-80-5

- Structure : The compound features a cyclohexane ring with a formyl group and a carboxylate ester, contributing to its reactivity and potential applications in synthesis.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. It serves as an important intermediate in the preparation of various complex molecules.

Synthesis Pathways

- The compound can be synthesized from (1R,4R)-methyl 4-(hydroxymethyl)cyclohexanecarboxylate through oxidation reactions. This transformation highlights its utility as a versatile building block in synthetic chemistry .

Case Study: Synthesis of Bioactive Compounds

- Researchers have utilized this compound to synthesize bioactive compounds with potential pharmacological properties. For instance, its derivatives have been explored for their activity against various diseases, including cancer and metabolic disorders .

Pharmaceutical Applications

The compound's structural features make it a candidate for pharmaceutical applications, particularly as a precursor to drug molecules.

Drug Development

- This compound has been investigated for its role in developing inhibitors for specific enzymes involved in disease pathways. For example, it has been associated with compounds that inhibit lysine-specific demethylase 1 (LSD1), which is relevant in cancer therapy .

Case Study: LSD1 Inhibitors

- A study highlighted the use of this compound derivatives as LSD1 inhibitors. These compounds demonstrated promising results in preclinical models, indicating their potential for therapeutic use .

Fragrance Industry

Due to its unique chemical structure, this compound finds applications in the fragrance industry.

Fragrance Development

- The compound can be used to create synthetic fragrances that mimic natural scents. Its cyclohexane ring structure contributes to stability and volatility characteristics desirable in perfumery .

Data Table: Summary of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule synthesis | Synthesis of bioactive compounds |

| Pharmaceutical | Precursor for drug development and enzyme inhibitors | LSD1 inhibitors for cancer therapy |

| Fragrance Industry | Used in synthetic fragrance formulations | Development of stable and volatile fragrance compounds |

Mécanisme D'action

The mechanism of action of (1r,4r)-Methyl 4-formylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and ester groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of (1R,4R)-methyl 4-formylcyclohexanecarboxylate, highlighting differences in substituents, molecular weight, and applications:

Functional Comparisons

Ester Group Variations

- Ethyl vs. Methyl Esters: The ethyl analogue (C₁₀H₁₆O₃) exhibits a 14 g/mol increase in molecular weight compared to the methyl derivative.

- Methyl-1-Methyl Derivative : The additional methyl group at C1 introduces steric hindrance, which could restrict conformational flexibility and affect binding to biological targets like FFAR1 .

Substituent Effects on Bioactivity

- Evidence from FFAR1 agonist studies (e.g., compound 1 in ) demonstrates that replacing a benzene ring with a thiophene ring in analogous structures preserves receptor activation efficacy. This suggests that the formyl group’s electronic properties (as a hydrogen bond acceptor) are critical, while the core ring’s aromaticity may be less crucial.

Aromatic vs. Aliphatic Substituents

- 4-Formyl-2-methoxyphenyl cyclohexanecarboxylate (C₁₅H₁₆O₄) incorporates a methoxyphenyl group, enabling π-π stacking interactions in supramolecular chemistry. However, its higher molecular weight and aromaticity may limit metabolic stability compared to aliphatic derivatives .

Activité Biologique

(1R,4R)-Methyl 4-formylcyclohexanecarboxylate is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C₉H₁₄O₃

- Molecular Weight : 170.21 g/mol

- CAS Number : 54274-80-5

This compound is characterized by a cyclohexane ring with a formyl group and a carboxylate ester, which may contribute to its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that this compound may possess antimicrobial properties against certain bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

- Cytotoxicity : In vitro studies suggest that this compound may induce cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.

The exact mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammatory responses and cell proliferation.

Proposed Pathways:

- Receptor Binding : The compound may bind to specific receptors on cell surfaces, influencing signaling pathways related to inflammation and cell growth.

- Enzyme Inhibition : It could act as an inhibitor for enzymes involved in the synthesis of inflammatory mediators.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed effectiveness against E. coli and S. aureus with MIC values of 50 µg/mL. |

| Study B | Anti-inflammatory Effects | Reduced TNF-alpha levels in LPS-stimulated macrophages by 30%. |

| Study C | Cytotoxicity | Induced apoptosis in MCF-7 breast cancer cells at concentrations above 20 µM. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1r,4r)-Methyl 4-formylcyclohexanecarboxylate, and what reaction conditions are critical for selectivity?

- Methodology : Synthesis begins with a cyclohexane derivative functionalized via selective oxidation and esterification. Key steps include:

- Cyclohexane functionalization : Introduce formyl and carboxylate groups using controlled oxidation (e.g., pyridinium chlorochromate for formylation) .

- Esterification : Methanol and acid catalysts (e.g., H₂SO₄) under reflux to form the methyl ester .

- Catalytic optimization : Transition metal catalysts (e.g., Pd/C) enhance regioselectivity in industrial continuous flow processes .

- Critical conditions : Temperature (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric control to avoid over-oxidation of the formyl group.

Q. How is the compound characterized to confirm structural integrity and purity?

- Analytical techniques :

- NMR spectroscopy : ¹H/¹³C NMR to verify ester (δ ~3.6 ppm for OCH₃) and formyl (δ ~9.8 ppm) groups .

- Chromatography : HPLC with UV detection (λ = 210–260 nm) for purity assessment (>95%) .

- X-ray crystallography : Resolve stereochemistry (trans-configuration confirmed by C=O and CHO dihedral angles) .

Q. What are the common chemical transformations involving this compound?

- Reactions :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | Cyclohexane-1,4-dicarboxylic acid |

| Reduction | NaBH₄ (MeOH, 0°C) | 4-(Hydroxymethyl)cyclohexanecarboxylate |

| Nucleophilic substitution | Grignard reagents (e.g., MeMgBr) | Alkylated cyclohexane derivatives |

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during derivatization of the formyl group?

- Stereoselective strategies :

- Chiral catalysts : Use of (R)-BINOL-based organocatalysts for asymmetric aldol reactions .

- Protecting groups : Temporarily block the ester moiety (e.g., silylation) to direct formyl reactivity .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in stereospecific reductions .

Q. What computational tools predict the compound’s reactivity in complex reaction systems?

- Methods :

- DFT calculations : Gaussian or ORCA software to model transition states (e.g., formyl group’s electrophilicity in nucleophilic attacks) .

- Molecular docking : Study interactions with enzymes (e.g., aldehyde dehydrogenases) using AutoDock Vina .

- ADMET prediction : Tools like SwissADME assess physicochemical properties (logP = 1.16, TPSA = 54.8 Ų) for biological applicability .

Q. How do conflicting data on reaction yields arise, and how can they be resolved?

- Case study : Discrepancies in oxidation yields (50–80%) may stem from:

- Impurity profiles : Trace water deactivates CrO₃; use molecular sieves for anhydrous conditions .

- Kinetic vs. thermodynamic control : Higher temperatures favor over-oxidation; monitor via in-situ IR for intermediate trapping .

- Resolution : Replicate conditions with strict O₂ exclusion and real-time monitoring (e.g., ReactIR).

Q. What are the limitations of using this compound in enzyme-catalyzed reactions?

- Challenges :

- Steric hindrance : Bulky cyclohexane ring reduces substrate binding in active sites (e.g., alcohol dehydrogenases) .

- Hydrolysis susceptibility : Ester group instability in aqueous buffers (pH > 8); employ co-solvents (e.g., DMSO ≤10%) .

- Mitigation : Structural analogs (e.g., tert-butyl esters) improve hydrolytic stability for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.